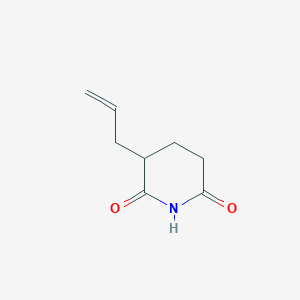

3-(Prop-2-en-1-yl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-prop-2-enylpiperidine-2,6-dione |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h2,6H,1,3-5H2,(H,9,10,11) |

InChI Key |

ZKWJADOQOFDEIW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCC(=O)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 3 Prop 2 En 1 Yl Piperidine 2,6 Dione

Retrosynthetic Analysis of the 3-(Prop-2-en-1-yl)piperidine-2,6-dione (B6206109) Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to readily available starting materials. The primary disconnections involve the bonds forming the piperidine-2,6-dione ring and the carbon-carbon bond of the allyl substituent at the 3-position.

Route A: Disconnection of the N1-C2 and N1-C6 bonds. This approach simplifies the target molecule to a C5 dicarboxylic acid derivative, specifically 2-allylpentanedioic acid (allyl-glutaric acid), and an ammonia (B1221849) source. The forward synthesis would then involve a cyclization reaction.

Route B: Disconnection of the C3-allyl bond. This strategy considers the piperidine-2,6-dione ring as a pre-formed entity. The synthesis would then involve the alkylation of a glutarimide (B196013) enolate or a related equivalent with an allyl electrophile.

Route C: Disconnection of multiple C-C and C-N bonds. This approach breaks the molecule down into smaller, more fundamental building blocks. For instance, a Michael addition strategy could be envisioned where an allylic nucleophile adds to an α,β-unsaturated glutarimide precursor, or a tandem reaction sequence involving an allylic component, a nitrogen source, and a three-carbon dielectrophile.

These retrosynthetic pathways provide a conceptual framework for the various synthetic strategies that will be discussed in the subsequent sections.

Direct Cyclization Approaches to Piperidine-2,6-dione Derivatives with Allylic Substituents

Direct cyclization methods offer a convergent approach to the this compound scaffold, typically involving the formation of the heterocyclic ring from an acyclic precursor already bearing the allyl moiety.

Condensation Reactions Utilizing Glutaric Acid Derivatives and Allylamine Precursors

One of the most straightforward methods for the synthesis of piperidine-2,6-diones is the condensation of a glutaric acid derivative with an amine. In the context of our target molecule, this would involve a derivative of 2-allylpentanedioic acid and ammonia or a primary amine that can be later deprotected.

The reaction typically proceeds by heating the dicarboxylic acid or its anhydride (B1165640) with an ammonia source, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The use of 2-allylglutaric anhydride is a common strategy, as it readily reacts with ammonia or primary amines to form the corresponding glutaramic acid intermediate, which then undergoes intramolecular cyclization upon heating to afford the desired 3-allyl-glutarimide.

| Starting Material | Amine Source | Conditions | Product | Yield (%) |

| 2-Allylglutaric acid | Urea | Heat | This compound | Moderate |

| 2-Allylglutaric anhydride | Ammonia | Heat | This compound | Good |

| Diethyl 2-allylpentanedioate | Ammonia | High Temperature/Pressure | This compound | Moderate to Good |

Intramolecular Cyclization Strategies for Ring Closure

Intramolecular cyclization strategies provide another powerful tool for the construction of the piperidine-2,6-dione ring. These methods often involve the formation of a key carbon-nitrogen bond in the final ring-closing step.

A common approach involves the cyclization of a δ-cyano ester or a δ-amido ester. For the synthesis of this compound, a suitable precursor would be a derivative of 4-cyano-2-allylpentanoic acid or 4-carbamoyl-2-allylpentanoic acid. Treatment of these precursors with a strong acid or base can induce cyclization to form the glutarimide ring.

For instance, the hydrolysis of a nitrile group to a carboxylic acid followed by in situ lactamization is a well-established method. Alternatively, the activation of a terminal carboxylic acid in a δ-amido acid can facilitate intramolecular nucleophilic attack by the amide nitrogen to close the ring.

Michael Addition Strategies for the Formation of the Piperidine (B6355638) Ring and Incorporation of the Allylic Moiety

Michael addition reactions are a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the synthesis of this compound, this strategy can be employed in several ways.

One approach involves the conjugate addition of an allylic nucleophile to an α,β-unsaturated glutarimide precursor, such as piperidine-2,6-dione-3-ene. The generation of a suitable allyl nucleophile, for example, from an allyl organometallic reagent (e.g., allylmagnesium bromide or allylzinc bromide) in the presence of a copper catalyst, could facilitate the 1,4-addition to introduce the allyl group at the 3-position.

Alternatively, a double Michael addition, or aza-Michael addition, can be utilized to construct the piperidine ring itself. This would involve the reaction of a primary amine with a suitable bis-electrophile derived from an allyl-substituted precursor. For example, the reaction of ammonia with a diethyl 2-allyl-1,5-pentadienoate could, in principle, lead to the formation of the desired piperidine-2,6-dione through a tandem conjugate addition sequence.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the 3-position of this compound necessitates the development of enantioselective synthetic methods to access single enantiomers, which are often crucial for biological activity.

Asymmetric Catalysis in Piperidine-2,6-dione Formation

Asymmetric catalysis offers the most elegant and efficient approach to chiral molecules. Several strategies can be envisioned for the enantioselective synthesis of our target compound.

Asymmetric Allylic Alkylation: A prominent strategy involves the asymmetric allylic alkylation (AAA) of a pre-formed glutarimide enolate. This reaction, typically catalyzed by palladium or iridium complexes with chiral ligands, would involve the reaction of the glutarimide anion with an allyl electrophile, such as allyl carbonate or allyl acetate. The chiral catalyst would control the facial selectivity of the enolate attack on the π-allyl metal complex, leading to the formation of one enantiomer in excess.

| Catalyst System | Chiral Ligand | Substrate | Allyl Source | Enantiomeric Excess (ee %) |

| [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | Glutarimide | Allyl Acetate | High |

| [Ir(COD)Cl]₂ | (S)-BINAP | Glutarimide | Allyl Carbonate | Good to High |

Asymmetric Michael Addition: Another powerful approach is the enantioselective Michael addition of an allyl nucleophile to an α,β-unsaturated glutarimide. This reaction can be catalyzed by a variety of chiral catalysts, including chiral organocatalysts (e.g., proline derivatives or cinchona alkaloids) or chiral metal complexes. The catalyst would activate the Michael acceptor and/or the nucleophile and control the stereochemical outcome of the addition.

Enantioselective Cyclization: Chiral catalysts can also be employed to control the stereochemistry of the ring-closing step. For instance, an intramolecular Heck reaction of a suitable acyclic precursor containing the allyl group, catalyzed by a chiral palladium complex, could potentially lead to the enantioselective formation of the piperidine-2,6-dione ring.

The development of these advanced synthetic methodologies provides a versatile toolbox for the efficient and stereoselective preparation of this compound, a compound of significant interest in medicinal chemistry and drug discovery.

Chiral Auxiliary-Mediated Synthetic Approaches

The introduction of a stereocenter at the C3 position of the piperidine-2,6-dione ring can be effectively achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

A common strategy involves the acylation of a chiral amine auxiliary with a derivative of glutaric anhydride to form a chiral imide. The chiral auxiliary then biases the deprotonation and subsequent electrophilic attack on the enolate. While specific literature on the allylation of a glutarimide enolate using a chiral auxiliary to yield this compound is limited, the principles can be extrapolated from the well-documented asymmetric alkylation of N-acyloxazolidinones and related systems.

For instance, Evans' oxazolidinone auxiliaries have been extensively used to control the stereochemistry of enolate alkylations. The auxiliary is first acylated to form an N-acyl imide. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), followed by the addition of an electrophile, in this case, an allyl halide (e.g., allyl bromide), would proceed via a chelated transition state. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

The general approach would be as follows:

Attachment of Chiral Auxiliary: Reaction of a chiral auxiliary (e.g., a derivative of (S)-4-benzyl-2-oxazolidinone) with glutaric anhydride or a derivative to form the corresponding N-acyl glutarimide.

Diastereoselective Allylation: Formation of a specific enolate (for example, a lithium enolate using LDA) and subsequent reaction with an allyl electrophile (e.g., allyl bromide). The chiral auxiliary directs the approach of the allyl group.

Removal of Chiral Auxiliary: Cleavage of the auxiliary, for instance, through hydrolysis or reduction, to yield the enantiomerically enriched this compound.

The diastereoselectivity of such reactions is typically high, often exceeding 90% de. The choice of auxiliary, base, solvent, and reaction conditions can influence the stereochemical outcome.

Table 1: Representative Diastereoselective Alkylations of Chiral Imides (Analogous Systems)

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) | Reference System |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | LDA | >98% | N-Acyl oxazolidinone |

| (1S,2R)-1-Amino-2-indanol deriv. | Methyl iodide | LHMDS | 95% | N-Acyl imide |

| (R)-Phenylglycinol methyl ether | Ethyl iodide | NaHMDS | 90% | N-Acyl imide |

This table presents data from analogous systems involving the alkylation of chiral imides to illustrate the potential efficacy of chiral auxiliary-mediated approaches.

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes. Key metrics for evaluating the "greenness" of a synthesis include atom economy and the E-factor (Environmental Factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-Factor provides a more holistic view by considering the amount of waste generated per unit of product:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process.

A hypothetical "green" synthesis of this compound could involve a one-pot reaction from readily available starting materials, using a catalytic amount of a non-toxic catalyst and a green solvent (e.g., water or ethanol), and minimizing the formation of byproducts. For example, a tandem Michael addition/cyclization reaction could be envisioned.

Table 2: Hypothetical Green Chemistry Metrics for a Synthesis of this compound

| Reaction Step | Reactants | Product | Atom Economy (%) |

| Hypothetical One-Pot Synthesis | Glutamine, Allyl acrylate | This compound | ~75% |

This table provides a hypothetical calculation to illustrate the application of green chemistry metrics. The actual values would depend on the specific synthetic route chosen.

Sustainable practices in the synthesis would also include:

Use of Renewable Feedstocks: Exploring bio-based starting materials.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure.

Safer Solvents and Reagents: Avoiding the use of hazardous substances.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability Considerations

Route A: Chiral Auxiliary-Mediated Synthesis

Description: As described in section 2.4.2, this method offers excellent control over stereochemistry.

Advantages: High diastereoselectivity, well-established principles.

Route B: Catalytic Asymmetric Synthesis

Description: This approach would involve the use of a chiral catalyst to directly introduce the allyl group enantioselectively onto a glutarimide precursor. For example, a transition-metal-catalyzed asymmetric allylic alkylation of a pre-formed enolate.

Advantages: High atom economy as no stoichiometric auxiliary is needed. Potentially fewer steps than the auxiliary route.

Disadvantages: Development of a highly selective and active catalyst for this specific transformation can be challenging and costly. Catalyst sensitivity and cost can be a barrier to large-scale production.

Route C: Biocatalytic Synthesis

Description: The use of enzymes to catalyze the key bond-forming step. For instance, an engineered enzyme could perform a stereoselective Michael addition followed by cyclization.

Advantages: High selectivity (enantio- and regioselectivity) under mild reaction conditions (aqueous media, ambient temperature). Environmentally friendly.

Disadvantages: Enzyme development and optimization can be time-consuming. Substrate scope may be limited. Large-scale implementation might require specialized equipment.

Table 3: Comparative Analysis of Potential Synthetic Routes

| Feature | Route A: Chiral Auxiliary | Route B: Catalytic Asymmetric | Route C: Biocatalytic |

| Stereoselectivity | Excellent | Potentially Excellent | Excellent |

| Overall Yield | Moderate | Good to Excellent | Moderate to Good |

| Atom Economy | Moderate | High | High |

| Scalability | Moderate | Good | Moderate to Good |

| Cost | High (auxiliary cost) | Moderate to High (catalyst cost) | Potentially Low (once developed) |

| Development Effort | Moderate | High | High |

This comparative analysis suggests that while chiral auxiliary-mediated synthesis is a reliable method for achieving high stereoselectivity on a laboratory scale, catalytic asymmetric and biocatalytic approaches offer greater potential for more sustainable and scalable manufacturing processes in the long term. The optimal choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including the desired quantity and enantiomeric purity of the final product, as well as economic and environmental considerations.

Conformational Analysis and Stereochemical Considerations of 3 Prop 2 En 1 Yl Piperidine 2,6 Dione

Conformational Landscape of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione ring, a derivative of glutarimide (B196013), typically adopts a variety of non-planar conformations to alleviate steric strain. The primary conformations include the chair, boat, and twist-boat forms. For substituted piperidine-2,6-diones, the chair conformation is generally the most stable due to its staggered arrangement of substituents, which minimizes torsional strain.

However, the presence of two carbonyl groups in the ring can influence the ring's geometry, leading to a flattening at the nitrogen and carbonyl carbons. This can result in a more flexible ring system compared to a simple piperidine (B6355638). The conformational equilibrium is also significantly influenced by the nature and position of the substituents. In the case of 3-(prop-2-en-1-yl)piperidine-2,6-dione (B6206109), the substituent at the C3 position plays a pivotal role in determining the preferred conformation. The allyl group can occupy either an axial or an equatorial position, with the equatorial position generally being more energetically favorable to avoid 1,3-diaxial interactions with the axial hydrogens on C5.

Rotational Isomerism of the Allylic Substituent and its Impact on Molecular Geometry

The stability of these rotamers is governed by steric and electronic effects. The potential energy surface for the rotation around the C3-C1' bond would likely show distinct minima corresponding to staggered conformations that minimize steric hindrance between the vinyl group and the piperidine ring. The interplay between the ring conformation and the allylic substituent's rotation is a key determinant of the molecule's three-dimensional structure.

Experimental Determination of Preferred Conformations (e.g., from NOESY data, X-ray Crystallography)

While specific experimental data for this compound is not extensively reported in publicly available literature, the preferred conformations of similar substituted piperidine systems have been elucidated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).

X-ray crystallography of related 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one has shown that the piperidine ring adopts a chair conformation. nih.gov For this compound, a similar chair conformation would be expected in the solid state.

NOESY is a powerful NMR technique for determining the spatial proximity of protons. In a solution of this compound, NOESY experiments could reveal correlations between the protons of the allyl group and the protons on the piperidine ring. For instance, a strong NOE signal between the C3 proton and the protons of the allyl group would indicate a specific rotational preference. Similarly, the observation of NOEs between the C3 proton and the axial or equatorial protons at C4 and C5 would help to confirm the chair conformation and the axial or equatorial orientation of the allyl substituent.

Table 1: Hypothetical NOESY Correlations for Equatorial this compound in a Chair Conformation

| Proton 1 | Proton 2 | Expected NOE Intensity | Implication |

|---|---|---|---|

| H3 (axial) | H5 (axial) | Strong | Confirms chair conformation |

| H3 (axial) | H1' of allyl | Medium | Indicates a preferred rotamer |

| H3 (axial) | H4 (axial) | Strong | Confirms chair conformation |

Theoretical Prediction of Conformational Preferences and Energy Barriers

Computational chemistry provides a powerful tool for predicting the conformational preferences and the energy barriers between different conformers. Using methods such as Density Functional Theory (DFT) and molecular mechanics, the potential energy surface of this compound can be explored.

These calculations can quantify the energy difference between the axial and equatorial conformers of the allyl substituent. For monosubstituted cyclohexanes, the equatorial position is generally favored, and a similar trend is expected for the piperidine-2,6-dione ring. Theoretical calculations can also determine the rotational barriers around the C3-C1' bond of the allyl group, identifying the most stable rotamers. Such studies on related piperidine derivatives have shown that computational predictions often align well with experimental findings. nih.govresearchgate.net

Table 2: Hypothetical Calculated Relative Energies of this compound Conformers

| Conformation | Allyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~95 |

| Chair | Axial | 2.0 | ~5 |

Stereochemical Implications of the Chiral Center at C3 of this compound

The presence of a substituent at the C3 position renders this carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-(prop-2-en-1-yl)piperidine-2,6-dione and (S)-3-(prop-2-en-1-yl)piperidine-2,6-dione. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties in a non-chiral environment, but may exhibit different biological activities.

The absolute configuration at the C3 center dictates the three-dimensional arrangement of the allyl group relative to the piperidine-2,6-dione ring. This stereochemistry is a critical factor in molecular recognition processes, such as interactions with chiral receptors or enzymes.

Chromatographic Separation and Spectroscopic Characterization of Enantiomers and Diastereomers

The separation of the enantiomers of this compound can be achieved using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for resolving racemic mixtures of chiral compounds. Studies on analogous piperidine-2,6-dione derivatives have demonstrated successful enantiomeric separation using polysaccharide-based CSPs like Chiralpak IA and Chiralpak IB. nih.gov

Once separated, the individual enantiomers can be characterized using spectroscopic techniques in conjunction with a chiral environment. For instance, the use of chiral shift reagents in NMR spectroscopy can induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their distinction. Circular Dichroism (CD) spectroscopy is another powerful technique that can distinguish between enantiomers based on their differential absorption of left- and right-circularly polarized light, and can also provide information about the absolute configuration.

Table 3: Common Chiral Stationary Phases for Separation of Piperidine-2,6-dione Analogs

| Chiral Stationary Phase | Typical Mobile Phase | Resolution Factor (Rs) |

|---|---|---|

| Chiralpak IA | Heptane/Ethanol | 1.0 - 5.3 |

| Chiralpak IB | Heptane/Isopropanol | 0.3 - 0.7 |

Chemical Reactivity and Derivatization Strategies for 3 Prop 2 En 1 Yl Piperidine 2,6 Dione

Reactions at the Allylic Double Bond

The prop-2-en-1-yl (allyl) substituent is a versatile functional group that readily participates in a variety of addition and cycloaddition reactions. These transformations provide a powerful toolkit for introducing new functional groups and constructing complex molecular frameworks.

Electrophilic Additions (e.g., Halogenation, Hydroboration-Oxidation)

The electron-rich nature of the allylic double bond in 3-(prop-2-en-1-yl)piperidine-2,6-dione (B6206109) makes it susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comrug.nl

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a fundamental electrophilic addition reaction. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The regioselectivity of this addition is generally anti-periplanar. For instance, the bromination of 3-allyl-glutarimide would be expected to yield 3-(2,3-dibromopropyl)piperidine-2,6-dione. The reaction conditions, including the choice of solvent, can influence the outcome and may lead to the formation of halohydrins if water is present. chemrxiv.orgnih.govyoutube.comyoutube.com

Hydroboration-Oxidation: This two-step reaction sequence offers a regioselective and stereospecific method for the hydration of the allyl group, resulting in an anti-Markovnikov alcohol. In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom to the more substituted carbon (syn-addition). Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in the presence of a base yields the primary alcohol, 3-(3-hydroxypropyl)piperidine-2,6-dione. nih.govumich.edunih.gov This transformation is valuable for introducing a hydroxyl group at the terminal position of the side chain, which can then be further functionalized.

| Reaction | Reagents | Expected Product |

| Halogenation (Bromination) | Br₂ | 3-(2,3-dibromopropyl)piperidine-2,6-dione |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(3-hydroxypropyl)piperidine-2,6-dione |

Nucleophilic Additions (e.g., Conjugate Additions to the Allylic System)

While direct nucleophilic addition to an unactivated alkene is uncommon, the allylic system can be rendered susceptible to nucleophilic attack under specific conditions, often involving transition metal catalysis. For instance, palladium-catalyzed reactions can activate the allyl group, making it an electrophilic target for nucleophiles. This can lead to the formation of a variety of derivatives where a nucleophile is introduced at the allylic position.

Catalytic Hydrogenation and Selective Reduction of the Olefin

The selective reduction of the allylic double bond without affecting the carbonyl groups of the piperidine-2,6-dione ring is a crucial transformation. This can be readily achieved through catalytic hydrogenation. tcichemicals.comnih.govmdpi.comresearchgate.net

Catalytic Hydrogenation: Using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂), the double bond can be saturated to yield 3-propylpiperidine-2,6-dione. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to ensure high selectivity and yield. This method is highly efficient for converting the unsaturated side chain into a saturated alkyl group.

| Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂, RT, atmospheric pressure | 3-Propylpiperidine-2,6-dione |

| Platinum Oxide (PtO₂) | H₂, RT, atmospheric pressure | 3-Propylpiperidine-2,6-dione |

| Raney Nickel | H₂, elevated temperature and pressure | 3-Propylpiperidine-2,6-dione |

Epoxidation and Dihydroxylation Reactions for Diol Formation

Epoxidation: The conversion of the alkene to an epoxide provides a versatile intermediate for further synthetic manipulations. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst can be employed for this transformation. The resulting product, 3-(oxiran-2-ylmethyl)piperidine-2,6-dione, contains a reactive three-membered ring that can be opened by various nucleophiles to introduce a wide range of functional groups.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction leads to the formation of a vicinal diol, 3-(2,3-dihydroxypropyl)piperidine-2,6-dione. organic-chemistry.orgkhanacademy.orgresearchgate.net This diol can serve as a precursor for the synthesis of more complex molecules.

| Reaction | Reagents | Product |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)piperidine-2,6-dione |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | 3-(2,3-Dihydroxypropyl)piperidine-2,6-dione |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) Involving the Allyl Group

The double bond of the allyl group can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of new cyclic structures. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgmnstate.edu

Diels-Alder Reaction: As a dienophile, the allyl group can react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile can be enhanced by the presence of the electron-withdrawing piperidine-2,6-dione moiety. This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems with high stereocontrol. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgmnstate.edu

1,3-Dipolar Cycloaddition: The allyl group can also react with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings in a [3+2] cycloaddition reaction. wikipedia.orgijrpc.comsemanticscholar.orgorganic-chemistry.orgmdpi.com This reaction provides a direct route to various heterocyclic systems fused or appended to the piperidine-2,6-dione core.

Functionalization of the Piperidine-2,6-dione Moiety

The piperidine-2,6-dione ring itself offers several sites for chemical modification, including the nitrogen atom and the two carbonyl groups.

The imide nitrogen of the glutarimide (B196013) ring is acidic and can be deprotonated with a suitable base to form an anion. This anion can then be alkylated or acylated to introduce various substituents at the nitrogen atom. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate can lead to N-alkylation. researchgate.net

The carbonyl groups of the piperidine-2,6-dione ring can undergo reactions typical of ketones and amides. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of one or both carbonyl groups. wikipedia.orglibretexts.orgacs.orgresearchgate.netharvard.edu However, achieving selectivity between the two carbonyls and over the double bond can be challenging and would require careful selection of reagents and reaction conditions.

Reactions at the Imide Nitrogen (N-Alkylation, N-Acylation)

The imide nitrogen of the piperidine-2,6-dione ring is a key site for functionalization. Its acidic proton can be readily removed by a base to form a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups at the imide nitrogen can be achieved by reaction with alkyl halides in the presence of a base. Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The choice of base and reaction conditions can be optimized to achieve the desired N-alkylated product.

N-Acylation: N-acylation introduces an acyl group to the imide nitrogen, forming N-acyl-glutarimides. These derivatives have been shown to be highly reactive in cross-coupling reactions due to the twisted nature of the amide bond. N-acylation can be accomplished using acid chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine (B92270). Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides with carboxylic acid anhydrides, a reaction that could potentially be adapted for piperidine-2,6-diones. researchgate.net

Reactions at the Carbonyl Groups (Reduction, Grignard Reactions)

The two carbonyl groups of the piperidine-2,6-dione core are susceptible to nucleophilic attack, offering pathways for their modification.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can be used, often in alcoholic solvents. harvard.eduorganic-chemistry.orgresearchgate.net For a stronger reduction, lithium aluminum hydride (LiAlH4) is a common choice, capable of reducing amides to amines. organic-chemistry.orgrsc.orgresearchgate.net The chemoselectivity of the reduction, i.e., whether one or both carbonyls are reduced, can be controlled by the choice of reagent and reaction conditions. For instance, in some cases, the reduction of N-substituted pyrrolidin-2-ones and piperidin-2-ones with LiAlH4 has been shown to yield the corresponding cyclic carbinolamines. rsc.org

Grignard Reactions: Grignard reagents (R-MgX) can add to the carbonyl groups to form tertiary alcohols. This reaction provides a powerful method for introducing new carbon-carbon bonds. The reaction of Grignard reagents with N-acyl-pyrrolidinones has been utilized for the synthesis of γ-keto aldehydes, demonstrating the utility of this approach for ring-opening and functionalization. researchgate.net A similar reactivity would be expected for this compound, potentially leading to a variety of substituted products. researchgate.net

Alpha-Functionalization to the Carbonyls (e.g., Enolate Chemistry, Halogenation)

The carbons alpha to the carbonyl groups are acidic and can be deprotonated to form enolates. These enolates are versatile nucleophiles that can react with a range of electrophiles.

Enolate Chemistry: The formation of an enolate from this compound opens up numerous possibilities for alpha-functionalization. The regioselectivity of enolate formation (at the C3 or C5 position) can be influenced by the choice of base and reaction conditions. Once formed, the enolate can undergo reactions such as alkylation with alkyl halides, providing a direct method for introducing substituents at the alpha-position. odu.edunih.govyoutube.com

Halogenation: The alpha-position can also be halogenated. This can be achieved through various methods, including reaction with halogens (e.g., Br2) or other halogenating agents. Alpha-halogenated piperidine-2,6-diones are valuable synthetic intermediates that can be used in subsequent cross-coupling reactions or nucleophilic substitutions.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound, with its multiple reactive sites, is a potential candidate for use as a building block in MCRs. For instance, the enamine formed from the reaction of the imide nitrogen could participate in reactions like the Petrenko-Kritschenko piperidone synthesis or other imine-based MCRs to generate highly functionalized piperidine (B6355638) scaffolds. wikipedia.orgresearchgate.netnih.govnih.govacs.org

Synthesis of Structurally Diverse Analogs and Chemical Probes through Targeted Derivatization

The various derivatization strategies discussed above provide a powerful toolbox for the synthesis of a wide range of analogs and chemical probes based on the this compound scaffold.

Analog Synthesis: By systematically modifying the different reactive sites, a library of analogs can be generated. For example, N-alkylation and N-acylation can be used to explore the effect of substituents at the imide nitrogen. Reactions at the carbonyl groups and alpha-functionalization can be employed to introduce diversity around the piperidine-2,6-dione core. The allylic group can also be modified through reactions such as oxidation, reduction, or addition reactions. This approach is particularly relevant in the context of medicinal chemistry, where the synthesis of analogs is crucial for structure-activity relationship (SAR) studies. The synthesis of thalidomide (B1683933) analogs, for example, often starts from a substituted piperidine-2,6-dione core. nih.govresearchgate.netencyclopedia.pubrsc.orgnih.gov

Chemical Probe Synthesis: The reactivity of this compound can also be harnessed to synthesize chemical probes. These are molecules designed to study biological processes and can include fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for cross-linking studies. For example, the allylic group could be functionalized to attach a linker, which could then be coupled to a fluorescent dye or a biotin moiety. nih.govnih.gov The synthesis of such probes would enable the investigation of the biological targets and mechanism of action of compounds based on this scaffold.

Interactive Data Tables

Table 1: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Potential Reagents | Expected Product |

| Imide Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-3-allyl-piperidine-2,6-dione |

| Imide Nitrogen | N-Acylation | Acid chloride/anhydride (B1165640), Base (e.g., Et3N) | N-Acyl-3-allyl-piperidine-2,6-dione |

| Carbonyl Groups | Reduction | NaBH4, LiAlH4 | 3-Allyl-piperidine-2,6-diol or amino alcohol |

| Carbonyl Groups | Grignard Reaction | R-MgX | Tertiary alcohol adducts |

| Alpha-Carbons | Alkylation | Alkyl halide, Strong base (e.g., LDA) | Alpha-alkylated-3-allyl-piperidine-2,6-dione |

| Alpha-Carbons | Halogenation | Br2, NBS | Alpha-halogenated-3-allyl-piperidine-2,6-dione |

| Allylic Group | Rearrangement | Heat (for Cope/Claisen precursors) | Rearranged piperidine-2,6-dione derivatives |

| Multiple Sites | Multicomponent Reaction | Aldehydes, amines, etc. | Highly functionalized piperidine scaffolds |

Theoretical and Computational Chemistry Approaches to 3 Prop 2 En 1 Yl Piperidine 2,6 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics

The energy gap between the HOMO and LUMO is a crucial parameter derived from DFT calculations, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For instance, in related piperidine (B6355638) derivatives, the oxygen atoms of the carbonyl groups are typically regions of high negative potential, while the N-H group is a region of positive potential. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Related Piperidine Derivative (Note: Data below is for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, as specific data for 3-(prop-2-en-1-yl)piperidine-2,6-dione (B6206109) is not available)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

| Data sourced from studies on analogous compounds for illustrative purposes. researchgate.net |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the allyl side chain has rotational freedom.

MD simulations, by solving Newton's equations of motion over time, can model the dynamic behavior of the molecule, providing insights into its conformational preferences and the stability of different conformers. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to study how intermolecular interactions with solvent molecules influence the conformational equilibrium. For example, MD simulations on various piperidine derivatives have been used to study the stability of inhibitor-protein complexes under physiological conditions. researchgate.net

Elucidation of Reaction Mechanisms and Identification of Transition States for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. anu.edu.au

By locating the transition state and calculating its energy, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate. This information is vital for understanding why a particular reaction pathway is favored over others. For example, studies on the palladium-catalyzed allylation of benzyl (B1604629) chloride have used DFT to elucidate the reaction mechanism and understand the formation of different products. nih.gov

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Building on the elucidation of reaction mechanisms, computational methods can also predict the reactivity and selectivity of a molecule in various organic reactions. For this compound, this could involve predicting the regioselectivity of reactions involving the allyl group's double bond or the stereoselectivity of reactions at the chiral center at the C3 position of the piperidine ring.

By comparing the activation energies of different possible reaction pathways, the most likely outcome of a reaction can be predicted. This predictive power is highly valuable in synthetic chemistry for designing new reaction pathways and optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Target Interactions (excluding clinical implications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their interaction with a specific molecular target.

This involves calculating a set of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the experimentally measured activity. Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced target interactions.

Molecular Docking and Ligand-Protein Interaction Studies for Mechanistic Biological Understanding (excluding clinical implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies could be used to investigate its potential interactions with a biological target.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. The orientation with the lowest binding energy is predicted to be the most stable binding mode. These studies can provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the molecular basis of the ligand's activity and for designing new molecules with improved binding affinity. For instance, docking studies on 3-allyl-2,6-diarylpiperidin-4-ones have been used to evaluate their potential as inhibitors of ribonucleotide reductases. researchgate.net

Mechanistic Investigations of Biological Interactions of 3 Prop 2 En 1 Yl Piperidine 2,6 Dione and Its Derivatives Strictly in Vitro and Molecular Level

In Vitro Enzyme Inhibition and Activation Studies

While no specific enzyme targets have been identified for 3-(Prop-2-en-1-yl)piperidine-2,6-dione (B6206109), research on other piperidine-2,6-dione derivatives suggests potential interactions with various enzyme classes.

Identification of Specific Enzyme Targets (e.g., Hydrolases, Transferases)

Studies on analogous compounds indicate that enzymes such as hydrolases and transferases could be potential targets. For instance, certain derivatives of piperidine-2,6-dione have been investigated for their inhibitory effects on enzymes involved in key physiological processes. However, without direct experimental evidence, the specific enzymes modulated by the allyl-substituted variant remain speculative.

Kinetic and Mechanistic Characterization of Enzyme Modulation by the Compound

Detailed kinetic and mechanistic studies on this compound are not available. Such studies would typically involve determining parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be a key area of investigation.

Receptor Binding Profiling and Ligand Affinity Measurements in in vitro Systems

The piperidine-2,6-dione scaffold is a known pharmacophore that can interact with various receptors. Although specific receptor binding data for this compound is lacking, the activities of other derivatives provide insights into potential targets.

Characterization of Receptor Subtype Selectivity and Affinity

Research on other piperidine-2,6-dione derivatives has revealed affinities for a range of receptor subtypes. For example, certain derivatives have been shown to possess high affinity for dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors, suggesting potential applications as antipsychotic agents. nih.gov Additionally, the piperidine (B6355638) moiety is a crucial structural element for dual histamine (B1213489) H₃ and sigma-1 receptor activity in some derivatives. nih.gov

A significant body of research has focused on the interaction of piperidine-2,6-dione derivatives, particularly those related to thalidomide (B1683933), with the protein Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. The glutarimide (B196013) ring (the piperidine-2,6-dione core) is essential for this binding.

| Derivative Class | Receptor/Target | Affinity (Kᵢ or IC₅₀) | Reference |

| Antipsychotic Derivatives | Dopamine D₂, Serotonin 5-HT₂ₐ | Not Specified | nih.gov |

| Dual-acting Ligands | Histamine H₃, Sigma-1 | Kᵢ = 7.70 nM (H₃R), Kᵢ = 3.64 nM (σ₁R) for a lead compound | nih.gov |

| Thalidomide Analogs | Cereblon (CRBN) | Varies with substitution | General knowledge |

Note: The data presented is for structurally related piperidine-2,6-dione derivatives and not for this compound itself.

Molecular Determinants of Receptor Recognition and Binding

The molecular interactions driving receptor recognition are highly dependent on the specific substitutions on the piperidine-2,6-dione ring. For the well-studied interaction with Cereblon, the glutarimide ring is known to bind within a specific pocket, with the substituent at the 3-position influencing the recruitment of other proteins to the E3 ligase complex. The precise nature of the allyl group in this compound would likely influence its binding orientation and affinity within a target's binding site. Key interactions would typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Protein-Ligand Interaction Mapping through Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the direct binding of a ligand to a protein, providing quantitative data on binding affinity, kinetics (association and dissociation rates), and thermodynamics.

No published studies utilizing SPR or ITC to investigate the interaction of this compound with any protein target were identified. Such studies would be invaluable in confirming direct binding to putative targets, determining the binding affinity (K₋), and elucidating the thermodynamic drivers of the interaction (enthalpy and entropy changes). For example, SPR has been used to analyze the binding of other small molecules to cytochrome P450 enzymes, revealing complex binding kinetics. nih.gov

In the absence of specific data for this compound, a hypothetical data table from a biophysical study is presented below to illustrate the type of information that would be generated.

| Technique | Protein Target | Ligand | Affinity (K₋) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (k₋) (s⁻¹) |

| SPR | Hypothetical Target A | This compound | Data Not Available | Data Not Available | Data Not Available |

| ITC | Hypothetical Target B | This compound | Data Not Available | Not Applicable | Not Applicable |

This table is for illustrative purposes only, as no experimental data is currently available.

Cell-Based Assays for Target Engagement and Pathway Modulation in vitro (e.g., Reporter Gene Assays, High-Content Screening)

Currently, there is no specific information available from published scientific literature detailing the use of cell-based assays, such as reporter gene assays or high-content screening, to directly investigate the target engagement and pathway modulation of this compound.

Reporter gene assays are a common tool to study the modulation of specific signaling pathways. These assays typically involve the use of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. nih.gov Activation or inhibition of the signaling pathway of interest by a compound leads to a measurable change in the expression of the reporter gene. nih.gov

High-content screening (HCS) is another powerful technique that allows for the simultaneous measurement of multiple cellular parameters in response to a compound. This can provide valuable information about a compound's mechanism of action and potential off-target effects.

While these techniques are widely used in drug discovery and chemical biology, their application to this compound has not been documented in the accessible scientific literature.

Investigation of Molecular Mechanisms Underlying Observed Biological Activity in vitro (e.g., Apoptosis Induction Pathways, Ion Channel Modulation)

There is a lack of specific research on the molecular mechanisms underlying the biological activity of this compound in vitro, including its potential to induce apoptosis or modulate ion channels.

Studies on other piperidine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. For instance, certain novel gold(I) complexes have been shown to induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway. nih.gov However, it is important to note that these findings are not directly transferable to this compound.

Regarding ion channel modulation, it is a known activity for some piperidine-containing compounds. nih.gov Ion channels are crucial for a wide range of physiological processes, and their modulation can have significant therapeutic effects. nih.gov Whether this compound interacts with any specific ion channels remains to be investigated.

In Vitro Metabolic Fate and Stability Studies (e.g., Liver Microsome Stability, Plasma Stability, Cytochrome P450 Inhibition)

Specific data on the in vitro metabolic fate and stability of this compound is not available in the scientific literature. However, general principles of drug metabolism and studies on related compounds can provide some theoretical insights.

Liver Microsome Stability: Human liver microsomes are a common in vitro tool used to assess the metabolic stability of compounds, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govdls.comresearchgate.netnih.gov The stability of a compound in this assay provides an indication of its likely hepatic clearance in vivo. Phthalimide (B116566) derivatives, which share some structural similarities with glutarimides, have been shown to inhibit CYP2C9 and CYP2C19. nih.gov

Plasma Stability: The stability of a compound in plasma is important for determining its circulating half-life. Hydrolysis by plasma esterases is a potential metabolic pathway for compounds with ester functional groups. The stability of this compound in plasma has not been reported.

Cytochrome P450 Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions. nih.govbiomolther.orgcriver.com In vitro assays using human liver microsomes are routinely used to assess the inhibitory potential of new chemical entities against major CYP isoforms. Given that some phthalimide derivatives inhibit CYPs, it would be important to evaluate this compound for this activity. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Prop 2 En 1 Yl Piperidine 2,6 Dione

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Impurity Profiling, and Chiral Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 3-(prop-2-en-1-yl)piperidine-2,6-dione (B6206109). Its versatility allows for the assessment of chemical purity, the identification and quantification of process-related impurities and degradation products, and, critically, the separation of its enantiomers.

Development of Chiral Stationary Phases for Enantiomeric Resolution of this compound

The enantioselective separation of this compound is paramount, as enantiomers of chiral compounds can exhibit different pharmacological and toxicological profiles. Direct chiral HPLC, utilizing chiral stationary phases (CSPs), is the most common and effective approach for this separation. chromatographyonline.comwvu.edu Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the enantiomeric resolution of compounds with similar piperidine-2,6-dione (glutarimide) cores, such as thalidomide (B1683933) and lenalidomide (B1683929). nih.govresearchgate.net

The development of a successful chiral separation method involves screening various CSPs and mobile phase conditions. For a compound like this compound, CSPs such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are primary candidates. mdpi.com Separations are typically performed in polar organic, normal-phase, or reversed-phase modes. chromatographyonline.commdpi.com The polar organic mode, using mobile phases like pure ethanol or methanol, often provides high efficiency and shorter analysis times for this class of compounds. mdpi.com The selection of the CSP and mobile phase can influence not only the resolution but also the enantiomer elution order, which is a critical factor for the accurate quantification of a chiral impurity. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Chiralpak AD (amylose derivative) | Methanol | 0.5 | 20 | > 2.0 | nih.govmdpi.com |

| Chiralcel OJ (cellulose derivative) | Ethanol | 0.6 | 40 | > 1.5 | researchgate.netnih.gov |

| Lux i-Amylose-3 | Acetonitrile / 0.1% Diethylamine | 1.0 | Ambient | > 1.8 | windows.net |

| CHIRALPAK AD-RH | Acetonitrile/Methanol/Citrate Buffer | 0.5 | Ambient | > 2.5 | nih.gov |

Method Validation for Quantitative Analysis of the Compound

Once an appropriate HPLC method is developed, it must be validated to ensure its reliability for quantitative analysis. Validation is performed according to International Council for Harmonisation (ICH) guidelines and assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness. researchgate.netmdpi.comms-editions.cl

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of >0.999 is typically required. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.netresearchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| Precision (% RSD) | ≤ 2.0% | researchgate.net |

| LOD | Signal-to-Noise Ratio of 3:1 | researchgate.net |

| LOQ | Signal-to-Noise Ratio of 10:1 | researchgate.net |

| Robustness | No significant change in results with small, deliberate variations in method parameters | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Thermal Stability Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point, GC-MS is most effectively used in two ways: for the analysis of volatile derivatives or for the study of its thermal stability and degradation products through pyrolysis-GC-MS. chromatographyonline.com

Pyrolysis-GC-MS involves heating the sample to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. youtube.com The resulting pyrogram is a reproducible fingerprint that can be used to identify the original material and elucidate its structure. chromatographyonline.com For this compound, pyrolysis would likely lead to fragmentation of the piperidine (B6355638) ring and loss of the prop-2-en-1-yl (allyl) side chain. Analysis of these fragments provides insight into the compound's thermal lability and decomposition pathways. researchgate.netresearchgate.net This information is crucial for understanding its stability under various processing and storage conditions. waseda.jp

Capillary Electrophoresis for High-Resolution Separations and Microscale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and minimal consumption of samples and reagents. mdpi.com CE is particularly well-suited for the chiral separation of pharmaceuticals. nih.govnih.gov

For the enantiomeric resolution of this compound, various chiral selectors can be added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govnih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CD, which leads to different electrophoretic mobilities. nih.gov Studies on the related compound lenalidomide have shown that anionic cyclodextrins, such as sulfobutylether-β-cyclodextrin, can provide excellent enantiomeric resolution. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused Silica (e.g., 30 cm length, 50 µm i.d.) | mdpi.com |

| Background Electrolyte (BGE) | 30 mM Phosphate Buffer, pH 6.5 | nih.gov |

| Chiral Selector | 30 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) | nih.gov |

| Applied Voltage | 12 kV | nih.gov |

| Temperature | 10 °C | nih.gov |

| Detection | UV, 210 nm | nih.gov |

Spectrophotometric and Fluorometric Methods for Detection and Quantification in Solution

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in solution, particularly for routine analysis such as dissolution testing or content uniformity. nih.gov The method relies on the principle that the compound absorbs light at a specific wavelength (λmax). The amount of light absorbed is proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

For compounds lacking a strong native chromophore, indirect spectrophotometric methods can be developed. These often involve a chemical reaction that produces a colored product. For instance, an oxidation-reduction reaction can be employed, where the analyte reduces an oxidizing agent, and the change in absorbance of a colored reagent is measured. ijrpc.comuobaghdad.edu.iq Such methods must be validated for linearity, accuracy, and precision to ensure reliable results. While less common, if the molecule or a derivative exhibits fluorescence, fluorometric methods can be developed, which typically offer higher sensitivity and selectivity than spectrophotometry.

Development of Bioanalytical Methods for in vitro Biological Studies and Sample Matrix Compatibility

The development of robust and reliable bioanalytical methods is a critical prerequisite for the accurate characterization and quantification of novel chemical entities in preclinical research. For this compound, a compound with a piperidine-2,6-dione core, establishing such methods is essential for conducting in vitro biological studies to elucidate its mechanism of action, metabolic stability, and potential efficacy. Due to the limited availability of direct studies on this compound, the methodologies outlined in this section are based on established and validated bioanalytical techniques for structurally analogous compounds, such as thalidomide, lenalidomide, and pomalidomide. These compounds share the same glutarimide (B196013) ring structure, providing a strong basis for the development of analytical strategies for the title compound.

The primary objectives for the development of a bioanalytical method for in vitro studies include high sensitivity, specificity, accuracy, and precision. The compatibility of the method with various biological matrices commonly used in in vitro assays, such as cell lysates, microsomal fractions, and culture media, is also of paramount importance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex biological samples due to its superior sensitivity and selectivity.

Sample Preparation Strategies

The initial and most critical step in bioanalysis is the effective separation of the analyte of interest from the complex biological matrix. The choice of sample preparation technique is crucial for minimizing matrix effects, which can significantly impact the accuracy and reproducibility of the results. nih.govmedipharmsai.com Common techniques applicable to the analysis of this compound from in vitro samples include:

Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, such as acetonitrile or methanol, to the biological sample to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. The choice of an appropriate organic solvent is critical for achieving high extraction recovery. For compounds like lenalidomide, ethyl acetate has been successfully used for extraction from human plasma. nih.govscienceopen.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For lenalidomide, a mixed-mode SPE has been shown to achieve high analyte recovery and low matrix effects.

The selection of the most appropriate sample preparation method will depend on the specific requirements of the assay, including the nature of the biological matrix, the required sensitivity, and the desired sample throughput.

Chromatographic and Mass Spectrometric Conditions

Given the structural similarities to thalidomide and its analogs, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable approach for the separation of this compound.

Table 1: Representative Chromatographic Conditions for Structurally Similar Compounds

| Parameter | Lenalidomide | Pomalidomide | Thalidomide |

|---|---|---|---|

| Column | XTerra RP18 (4.6 x 50 mm, 5 µm) | Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm) | TC-C18 (dimensions not specified) |

| Mobile Phase | 0.1% Formic acid: Methanol (10:90 v/v) | 0.1 M KH2PO4 (pH 2.5): Methanol (30:70 v/v) | Methanol: 10 mM Ammonium acetate: Formic acid (60:40:0.04 v/v/v) |

| Flow Rate | Not specified | 1 mL/min | 0.9 mL/min |

| Detection | ESI+ | UV at 221 nm | ESI+ |

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is anticipated to be effective for this compound, as has been demonstrated for lenalidomide and thalidomide. nih.govnih.gov The development of a multiple reaction monitoring (MRM) method will be essential for achieving high selectivity and sensitivity. This involves the selection of precursor and product ion transitions specific to the analyte and the internal standard.

Method Validation for in vitro Studies

A comprehensive validation of the bioanalytical method is necessary to ensure the reliability of the data generated from in vitro studies. Key validation parameters, in accordance with regulatory guidelines, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration of a linear relationship between the analyte concentration and the detector response over a defined range. For instance, a validated method for lenalidomide in human plasma showed linearity over a concentration range of 9.999 to 1010.011 ng/mL. nih.gov

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). For lenalidomide, intra-batch precision was reported to be between 1.10% and 7.86%, with accuracy ranging from 87.81% to 102.53%. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. Mean recovery values for lenalidomide from plasma have been reported to be between 92.28% and 96.10%. scienceopen.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The matrix effect should be assessed to ensure that it does not compromise the accuracy and precision of the method. For pomalidomide, matrix effects in mouse plasma were found to be between 102.7% and 113.7% of the nominal concentrations.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles and long-term storage.

Table 2: Summary of Validation Parameters for Bioanalytical Methods of Analogous Compounds

| Parameter | Lenalidomide | Pomalidomide | Thalidomide |

|---|---|---|---|

| Linearity Range | 9.999 - 1010.011 ng/mL (Plasma) | 1 - 500 ng/mL (Plasma) | 2 - 1500 ng/mL (Plasma) |

| LLOQ | 9.999 ng/mL (Plasma) | 1 ng/mL (Plasma) | 2 ng/mL (Plasma) |

| Intra-day Precision (%CV) | 1.10 - 7.86 | < 15 | 6.8 - 13.5 |

| Inter-day Precision (%CV) | 1.44 - 6.66 | < 15 | 4.3 - 5.0 |

| Accuracy (%RE) | -12.19 - 2.53 | ± 15 | 2.0 - 3.5 |

| Extraction Recovery (%) | 92.28 - 96.10 | Not specified | > 80 |

Sample Matrix Compatibility

The developed bioanalytical method must be compatible with a variety of matrices encountered in in vitro research. These can range from relatively simple aqueous buffers to complex cell culture media containing proteins and other supplements, as well as cell lysates and subcellular fractions like microsomes.

Cell Culture Media: The high salt and protein content in cell culture media can lead to ion suppression in the mass spectrometer. Dilution of the sample or a robust sample preparation technique like SPE is often necessary.

Cell Lysates: These are complex matrices containing a high concentration of proteins, lipids, and other cellular components. Protein precipitation followed by further cleanup or a more rigorous extraction method like LLE or SPE is typically required to minimize matrix effects.

Microsomal Fractions: Used in metabolic stability assays, these samples contain high concentrations of lipids, which are known to cause significant matrix effects. researchgate.net Phospholipid removal strategies may need to be incorporated into the sample preparation workflow.

The assessment of matrix effects from different biological sources is a critical component of method development to ensure that the quantitative data is accurate and reliable across various in vitro experimental models. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in extraction recovery and matrix effects.

Role of 3 Prop 2 En 1 Yl Piperidine 2,6 Dione As a Synthetic Precursor and Building Block

Synthesis of Complex Glutarimide-Based Natural Products and Analogs

The glutarimide (B196013) moiety is a core structural feature of several natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and antitumor properties. ijournals.cn While direct examples of the total synthesis of natural products starting from 3-(prop-2-en-1-yl)piperidine-2,6-dione (B6206109) are not extensively documented in publicly available literature, the chemical handles present in this molecule make it an attractive precursor for such endeavors. The allyl group can be functionalized in numerous ways to build the complex side chains often found in glutarimide-containing natural products.

The biosynthesis of glutarimide-containing natural products such as cycloheximide, lactimidomycin, and iso-migrastatin often involves the assembly of a polyketide chain that is subsequently cyclized to form the glutarimide ring. ijournals.cn Synthetic strategies can mimic this approach, with this compound serving as a pre-formed glutarimide core to which complex fragments can be attached.

Potential Synthetic Transformations for Natural Product Synthesis:

| Transformation of Allyl Group | Reagent/Reaction Condition | Resulting Functional Group | Potential Application in Natural Product Synthesis |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary alcohol | Introduction of a hydroxylated side chain |

| Ozonolysis | 1. O₃ 2. Me₂S or Zn/H₂O | Aldehyde | Chain extension or introduction of other functional groups |

| Epoxidation | m-CPBA | Epoxide | Further functionalization to diols or amino alcohols |

| Heck Coupling | Pd catalyst, aryl halide | Arylated alkene | Construction of complex carbon skeletons |

| Cross-Metathesis | Grubbs catalyst, alkene | Substituted alkene | Elaboration of side chains |

These transformations allow for the introduction of various functionalities, which can then be further manipulated to construct the intricate structures of natural products. For example, the aldehyde generated from ozonolysis can undergo aldol (B89426) reactions or Wittig reactions to build longer carbon chains. The epoxide can be opened with various nucleophiles to introduce diverse substituents.

Application in Heterocyclic Chemistry for the Formation of Fused Ring Systems and Spiro Compounds

The bifunctional nature of this compound, possessing both an alkene and a reactive cyclic imide, makes it a valuable substrate for the construction of more complex heterocyclic architectures, including fused and spirocyclic systems.

Fused Ring Systems: The allyl group can participate in various cyclization reactions with the glutarimide ring or with other reagents to form fused heterocyclic systems. For instance, intramolecular Heck reactions could potentially be employed to construct fused ring systems. Another approach involves the transformation of the allyl group into a functionality that can react with the glutarimide nitrogen or the adjacent carbonyl groups.

Spiro Compounds: Spirocyclic compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can serve as a precursor to spiro compounds through various synthetic strategies. One potential route involves the functionalization of the α-carbon to the allyl group, followed by an intramolecular cyclization. Annulation reactions are also efficient methods for constructing complex cyclic compounds. rsc.org

Examples of Potential Cyclization Reactions:

| Reaction Type | Description | Potential Product |

| Intramolecular Michael Addition | After modification of the allyl group to an electron-deficient alkene, an intramolecular Michael addition could lead to a fused bicyclic system. | Fused piperidine (B6355638) derivative |

| Ring-Closing Metathesis (RCM) | Introduction of another terminal alkene to the glutarimide nitrogen would allow for RCM with the existing allyl group to form a bicyclic system. | Fused piperidine derivative |

| Spirocyclization via [3+2] Cycloaddition | The allyl group could act as a dipolarophile in a 1,3-dipolar cycloaddition reaction, leading to a spirocyclic system. | Spiro-pyrrolidinyl-piperidinedione |

Derivatization to Access Novel Bioactive Scaffolds and Molecular Probes

The glutarimide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are well-known drugs containing a glutarimide ring that exhibit potent immunomodulatory and anti-cancer properties. The derivatization of this compound offers a pathway to new bioactive scaffolds and molecular probes.

The allyl group serves as a versatile handle for introducing a wide array of chemical functionalities through reactions such as those listed in the table in section 9.1. By attaching different pharmacophores or functional groups to the glutarimide core via the allyl side chain, chemists can explore the structure-activity relationships (SAR) of new compound classes.

Furthermore, the development of molecular probes is crucial for understanding biological processes. This compound can be derivatized to incorporate reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. These probes can be used to identify the cellular targets of glutarimide-based compounds and to elucidate their mechanisms of action.

Use as a Chemical Probe or Ligand in Materials Science or Catalyst Development

While the primary applications of glutarimide derivatives are in the life sciences, the structural features of this compound could potentially be exploited in materials science and catalysis. The piperidine-2,6-dione moiety can engage in hydrogen bonding, which could be utilized in the design of self-assembling materials or organogels.

The allyl group offers a site for polymerization or for grafting onto polymer backbones, potentially imparting new properties to the resulting materials. For instance, polymers functionalized with glutarimide units might exhibit interesting surface properties or be used for specific recognition applications.

In the field of catalysis, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The rigid piperidinedione backbone could provide a well-defined steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Strategies for Divergent Synthesis from this compound for Libraries of Compounds

Divergent synthesis is a powerful strategy in drug discovery and chemical biology that allows for the rapid generation of a diverse collection of compounds from a common starting material. wikipedia.org this compound is an excellent starting point for divergent synthesis due to the presence of multiple reactive sites that can be selectively addressed.

A divergent synthetic approach starting from this compound could involve a series of branching reaction pathways. For example, in the first step, the allyl group could be subjected to a set of different transformations (e.g., oxidation, reduction, addition reactions), each leading to a new intermediate. In the subsequent steps, the glutarimide ring could be modified at the nitrogen atom or the carbonyl groups. This strategy would quickly lead to a library of structurally diverse molecules.

A Potential Divergent Synthesis Scheme:

Generation 0: this compound

Generation 1 (Modification of the Allyl Group):

Pathway A: Hydroboration-oxidation to yield the corresponding alcohol.

Pathway B: Ozonolysis to yield the corresponding aldehyde.

Pathway C: Epoxidation to yield the corresponding epoxide.

Pathway D: Heck coupling with various aryl halides.

Generation 2 (Modification of the Glutarimide Ring and/or Further Reaction of the Functionalized Side Chain):